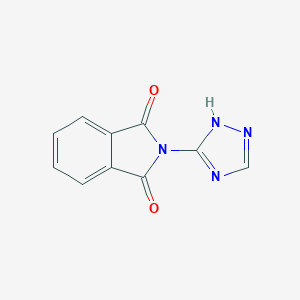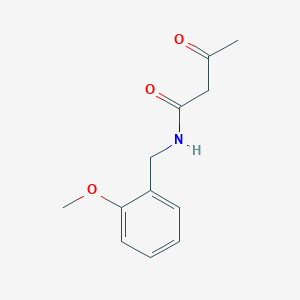
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate, also known as CTMTC, is a synthetic compound that has been widely used in scientific research. CTMTC is a type of cyclobutane carboxylic acid derivative that has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate is not fully understood. However, it has been suggested that Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate may exert its therapeutic effects by modulating various signaling pathways in cells. Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It has also been found to activate the AMPK pathway, which is involved in energy metabolism.
生化学的および生理学的効果
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has also been found to inhibit the activity of monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival.
実験室実験の利点と制限
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been found to have low toxicity in animal models. However, Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. It also has limited solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to explore its potential therapeutic effects on other diseases, such as diabetes and cardiovascular disease. Additionally, the development of new analogs of Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate may lead to compounds with improved therapeutic properties.
合成法
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate can be synthesized through a multi-step process that involves the reaction of several compounds. The first step involves the reaction of ethyl 2-cyano-3,3-dimethylacrylate with phenylmagnesium bromide to form ethyl 2-cyano-3,3-dimethyl-4-phenylbut-2-enoate. The second step involves the reaction of ethyl 2-cyano-3,3-dimethyl-4-phenylbut-2-enoate with dimethoxy methane to form ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate.
科学的研究の応用
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has been used in various scientific research studies, particularly in the field of medicinal chemistry. It has been found to have potential therapeutic effects on various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
56069-45-5 |
|---|---|
製品名 |
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate |
分子式 |
C18H23NO6 |
分子量 |
349.4 g/mol |
IUPAC名 |
ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C18H23NO6/c1-6-25-15(20)16(12-19)14(13-10-8-7-9-11-13)17(21-2,22-3)18(16,23-4)24-5/h7-11,14H,6H2,1-5H3 |
InChIキー |
CNMIPAIZGMKHPO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(C(C1(OC)OC)(OC)OC)C2=CC=CC=C2)C#N |
正規SMILES |
CCOC(=O)C1(C(C(C1(OC)OC)(OC)OC)C2=CC=CC=C2)C#N |
その他のCAS番号 |
56069-45-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




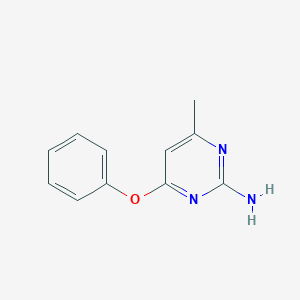

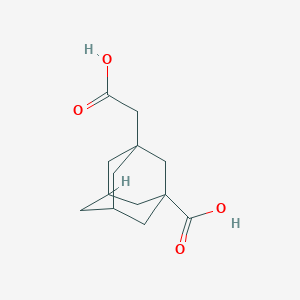

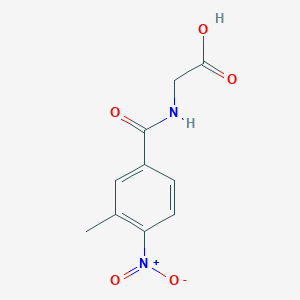

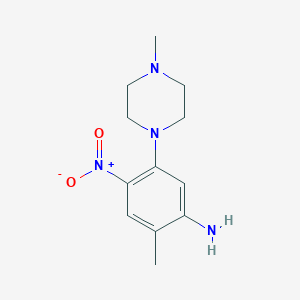



![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)
